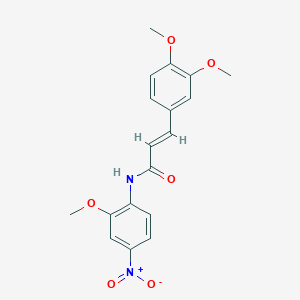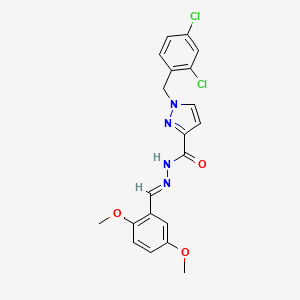![molecular formula C15H18ClNO3 B3885591 2-{[(4-chlorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3885591.png)
2-{[(4-chlorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid
Overview
Description
2-{[(4-chlorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as CBAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CBAA is a cyclic amino acid derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes, including matrix metalloproteinases and acetylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This indicates its potential as an anti-inflammatory agent. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This indicates its potential as a treatment for Alzheimer's disease. This compound has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
2-{[(4-chlorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid has several advantages and limitations for lab experiments. This compound is a stable compound that can be synthesized in high purity and high yield. This compound has also been shown to have low toxicity in vitro. However, this compound has limited solubility in water, which can make it difficult to study in aqueous environments. This compound also has limited stability in acidic environments, which can make it difficult to study in acidic conditions.
Future Directions
There are several future directions for the study of 2-{[(4-chlorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid. One potential direction is to investigate the potential of this compound as an anti-cancer agent in vivo. Another potential direction is to investigate the potential of this compound as an anti-inflammatory agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, studies are needed to investigate the potential of this compound as a treatment for Alzheimer's disease in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown potential as an anti-cancer and anti-inflammatory agent, as well as a treatment for Alzheimer's disease. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
Scientific Research Applications
2-{[(4-chlorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid has shown potential therapeutic applications in various scientific research studies. This compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This indicates its potential as an anti-inflammatory agent. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. This indicates its potential as a treatment for Alzheimer's disease.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(19)20/h5-8,12-13H,1-4,9H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIOFCSOLJBVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-[(2-biphenylylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3885509.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885515.png)


![2-ethoxy-4-[2-(2-thienylcarbonyl)carbonohydrazonoyl]phenyl 4-methylbenzoate](/img/structure/B3885536.png)
![3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3885543.png)

![2,3-dimethoxy-6-[2-(3,4,5-trimethoxybenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3885549.png)
![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885557.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885559.png)
![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B3885560.png)
![5-(4-methoxyphenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3885569.png)
![1-methyl-3-[2-(4-methyl-1-piperazinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3885586.png)
![N-[2-(1,1-dimethylpropyl)-4a-(4-morpholinyl)-1,2,3,4,4a,11b-hexahydrobenzo[b]naphtho[2,3-d]furan-11-yl]-3-nitrobenzenesulfonamide](/img/structure/B3885601.png)
